
Application Notes and Protocols for Conteltinib
(CT-707) in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CG-707

Cat. No.: B13441327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Conteltinib, also known as CT-707, is a potent, orally available, second-generation multi-kinase

inhibitor.[1] It primarily targets Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase

(FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3][4] These kinases are implicated in

various oncogenic processes, including cell proliferation, survival, migration, and angiogenesis.

[4] Dysregulation of ALK, through mutations or chromosomal rearrangements, is a key driver in

several cancers, notably non-small cell lung cancer (NSCLC).[1] FAK is also a critical mediator

of tumor progression and metastasis.[5] Conteltinib has demonstrated significant anti-tumor

activity in both preclinical and clinical settings, including in tumors that have developed

resistance to first-generation ALK inhibitors like crizotinib.[1][6]

These application notes provide a summary of the in vitro potency of Conteltinib and detailed

protocols for key cellular and biochemical assays to evaluate its activity and mechanism of

action.

Data Presentation: In Vitro Inhibitory Activity of
Conteltinib (CT-707)
Conteltinib exhibits potent inhibitory activity against its primary kinase targets and various

clinically relevant crizotinib-resistant ALK mutations.
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Target Kinase IC50 (nM) Notes

FAK 1.6 In vitro kinase assay.[2][3]

ALK (Wild-Type) -
Approximately 10-fold more

potent than crizotinib.[1][6]

ALK (L1196M Mutant) -
Active against this crizotinib-

resistant mutant.[1][6][7]

ALK (G1202R Mutant) -
Active against this crizotinib-

resistant mutant.[1][6][7]

ALK (F1174L Mutant) -
Active against this crizotinib-

resistant mutant.[1][6][7]

ALK (G1269S Mutant) -
Active against this crizotinib-

resistant mutant.[1][6][7]

ALK (R1275Q Mutant) -
Active against this crizotinib-

resistant mutant.[1][6][7]

Pyk2 -
Known target of Conteltinib.[2]

[3][4]

Note: Specific IC50 values for ALK, its mutants, and Pyk2 are not consistently available in the

public domain but the qualitative data indicates high potency.

Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™
Format)
This protocol describes a method to determine the IC50 value of Conteltinib against a target

kinase (e.g., ALK, FAK) by measuring the amount of ADP produced in the kinase reaction.

Materials:

Recombinant human ALK or FAK enzyme

Kinase-specific peptide substrate
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Conteltinib (CT-707)

ATP

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega)

96-well or 384-well white assay plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare a 10-point serial dilution of Conteltinib in 100% DMSO,

starting from a high concentration (e.g., 10 mM). Further dilute these solutions into the

Kinase Assay Buffer to achieve the desired final concentrations in the assay.

Kinase Reaction Setup:

Add 5 µL of the diluted Conteltinib or DMSO (vehicle control) to the wells of the assay

plate.

Add 10 µL of the recombinant kinase diluted in Kinase Assay Buffer to each well.

Initiate the reaction by adding 10 µL of a pre-mixed solution of the peptide substrate and

ATP in Kinase Assay Buffer. The final ATP concentration should be at or near its Km for

the specific kinase.

Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be within

the linear range of the enzyme reaction.

ADP Detection:

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.
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Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP

and induce a luminescent signal.

Incubate at room temperature for 30-60 minutes to stabilize the signal.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Subtract the background luminescence from all readings. Plot the percentage

of kinase activity against the logarithm of the Conteltinib concentration and fit the data to a

sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)
This protocol measures the effect of Conteltinib on the metabolic activity of cancer cell lines,

which is an indicator of cell viability.

Materials:

ALK-positive cancer cell lines (e.g., H3122, H2228) or other relevant cell lines (e.g., HepG2,

Bel-7402)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Conteltinib (CT-707)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well clear flat-bottom plates

Spectrophotometer (plate reader)

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100

µL of complete culture medium. Allow the cells to adhere overnight.
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Drug Treatment: Prepare serial dilutions of Conteltinib in culture medium. Remove the old

medium from the wells and add 100 µL of the medium containing the desired concentrations

of Conteltinib. Include a vehicle control (DMSO).

Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each

well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells. Plot the percentage of viability against the drug concentration to determine the GI50

(concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Signaling Pathway Modulation
This protocol is for assessing the effect of Conteltinib on the phosphorylation status of key

proteins in the ALK and FAK signaling pathways.

Materials:

Relevant cancer cell lines

Conteltinib (CT-707)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-FAK, anti-FAK, anti-p-AKT, anti-AKT,

anti-p-ERK, anti-ERK)

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL)

Imaging system (e.g., CCD camera-based imager)

Procedure:

Cell Treatment and Lysis:

Seed cells in 6-well plates and grow to 70-80% confluency.

Treat the cells with various concentrations of Conteltinib for a specified time (e.g., 2-24

hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

SDS-PAGE and Transfer:

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at

4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection:

Incubate the membrane with the ECL substrate.

Capture the chemiluminescent signal using an imaging system.

Analysis: Analyze the band intensities to determine the change in phosphorylation of the

target proteins relative to the total protein and loading control (e.g., β-actin or GAPDH).

Visualizations
ALK Signaling Pathway and Inhibition by Conteltinib
Caption: ALK signaling pathways and point of inhibition by Conteltinib.

FAK Signaling Pathway and Inhibition by Conteltinib
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Caption: FAK signaling pathways and point of inhibition by Conteltinib.

Experimental Workflow for In Vitro Evaluation of
Conteltinibdot
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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